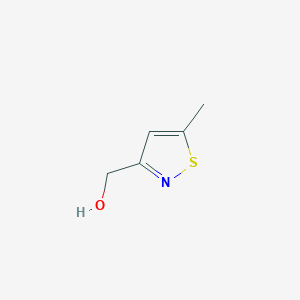
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Descripción general
Descripción
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, also known as 4-methyl-5-pyrimidinamine, is an organic compound that has been studied for its potential applications in the field of science. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of six carbon atoms, four nitrogen atoms, and one hydrogen atom. It is a white crystalline solid with a melting point of 115-117 °C and a boiling point of 174-176 °C.
Aplicaciones Científicas De Investigación
Dopamine Receptors and Neuropsychiatric Disorders
Dopamine, a biologically active amine synthesized in the central and peripheral nervous system, plays a crucial role in various neuropsychiatric disorders. Research has shown that compounds interacting with dopamine receptors, specifically D2 receptors (D2Rs), are significant in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. Recent advancements in D2R modulators, particularly those within the 1,4-disubstituted aromatic cyclic amine group, have been highlighted for their therapeutic potential in these disorders (Jůza et al., 2022).
Biogenic Amines in Foods and Beverages
Biogenic amines, low molecular weight organic bases, are found in raw and processed foods, with several toxicological effects reported from food containing these compounds. They are primarily produced through microbial decarboxylation of certain amino acids. Molecular methods, especially PCR, offer advantages in detecting bacteria possessing amino acid decarboxylase activity, crucial for estimating the risk of biogenic amine content in foods and preventing their accumulation (Landete et al., 2007). Furthermore, the analysis of biogenic amines in foods is vital due to their toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, particularly HPLC, are utilized for the quantitative determination of biogenic amines in food products (Önal, 2007).
Immunomodulation and Skin Disorders
Imiquimod, a class of non-nucleoside imidazoquinolinamines (hetero-cyclic amine), activates the immune system through localized induction of cytokines. Despite the lack of inherent antiviral or antiproliferative activity in vitro, imiquimod's ability to stimulate cytokine secretion in vivo has shown immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes imiquimod a promising topical agent for treating various cutaneous diseases (Syed, 2001).
Propiedades
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)



![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)

![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)

